molecular formula C8H7F4NO B1585689 2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 35295-34-2

2-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No. B1585689
CAS RN: 35295-34-2
M. Wt: 209.14 g/mol
InChI Key: MUSFRWGGGZNTGC-UHFFFAOYSA-N
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Description

“2-(1,1,2,2-Tetrafluoroethoxy)aniline” is an organic fluorinated building block . It’s a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .


Molecular Structure Analysis

The molecular formula of “2-(1,1,2,2-Tetrafluoroethoxy)aniline” is C8H7F4NO . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1,2,2-Tetrafluoroethoxy)aniline” include a boiling point of 167-169°C . The refractive index is n20/D 1.464 (lit.), and the density is 1.358 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis

“2-(1,1,2,2-Tetrafluoroethoxy)aniline” is an organic fluorinated building block . It may be used in chemical synthesis , which means it can be used to create a wide variety of complex organic molecules for various applications.

Pesticide Production

An improved and practical route is reported for accessing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , a key intermediate of hexaflumuron . Hexaflumuron is a benzoylphenyl urea insecticide which inhibits chitin synthesis and is used to control termites.

Safety and Hazards

“2-(1,1,2,2-Tetrafluoroethoxy)aniline” is harmful to skin, eyes, and the respiratory system. It may be toxic if inhaled or swallowed .

properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSFRWGGGZNTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380929
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,2-Tetrafluoroethoxy)aniline

CAS RN

35295-34-2
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35295-34-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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